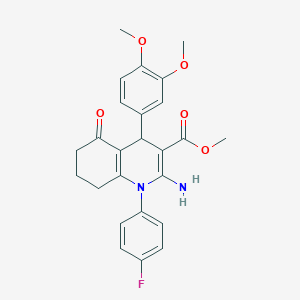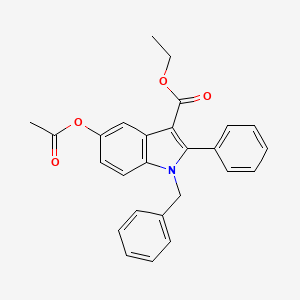
2-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4,6-Trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl 4-methylbenzene-1-sulfonate is a complex organic compound that features a unique combination of a tetrahydropyrimidine ring and a sulfonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl 4-methylbenzene-1-sulfonate typically involves the following steps:
Formation of the Tetrahydropyrimidine Ring: The tetrahydropyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amine and a carbonyl compound, under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced via a thiolation reaction, where a sulfur-containing reagent reacts with the tetrahydropyrimidine ring.
Attachment of the Phenyl Group: The phenyl group can be attached through a nucleophilic substitution reaction, where a phenyl halide reacts with the tetrahydropyrimidine ring.
Formation of the Sulfonate Ester: The final step involves the esterification of the phenyl group with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonate ester, converting it to the corresponding alcohol.
Substitution: The phenyl and tetrahydropyrimidine rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
科学研究应用
2-(4,4,6-Trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The sulfonate ester can also interact with cellular membranes, affecting their permeability and function.
相似化合物的比较
Similar Compounds
- 2-(4,4,6-Trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl 4-methylbenzenesulfonamide
- 2-(4,4,6-Trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl 4-methylbenzenesulfonyl chloride
Uniqueness
The uniqueness of 2-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl 4-methylbenzene-1-sulfonate lies in its combination of a tetrahydropyrimidine ring and a sulfonate ester, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C20H22N2O3S2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
[2-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H22N2O3S2/c1-14-9-11-16(12-10-14)27(23,24)25-18-8-6-5-7-17(18)22-15(2)13-20(3,4)21-19(22)26/h5-13H,1-4H3,(H,21,26) |
InChI 键 |
DIKQWVKNYMWRLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N3C(=CC(NC3=S)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11534119.png)
![N'-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]furan-2-carbohydrazide](/img/structure/B11534127.png)
![2-{(E)-[(4-hydroxyphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11534128.png)
![2-Chloro-5-{5-[(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]furan-2-YL}benzoic acid](/img/structure/B11534131.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11534136.png)
![(4Z)-4-[3-(benzyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11534150.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11534158.png)
![4-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11534162.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B11534169.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11534171.png)

![4-{[(2-furylmethyl)imino]methyl}-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11534177.png)
![2-[(2E)-2-{1-[4-(benzyloxy)phenyl]ethylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11534187.png)
